N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, it disrupts the normal progression of cell division . This leads to the induction of apoptosis, a form of programmed cell death .

Result of Action

The result of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide, also referred to as a derivative of benzodioxole, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

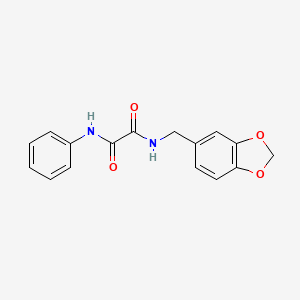

The compound this compound is characterized by its unique benzodioxole moiety, which contributes to its biological properties. The structural formula can be represented as follows:

This compound demonstrates significant lipophilicity and stability, which are crucial for its bioavailability and interaction with biological targets.

Research indicates that compounds containing the benzodioxole structure exhibit various mechanisms of action:

- Antioxidant Activity : Benzodioxole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Table 1: Biological Activities of this compound

Case Study 1: Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound was tested against various reactive oxygen species (ROS) and showed effective scavenging activity, leading to reduced cellular damage in oxidative stress models.

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, this compound was administered to assess its impact on inflammatory markers. The results indicated a marked reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

The antimicrobial properties were evaluated against several bacterial strains. This compound demonstrated potent activity against Staphylococcus aureus and Candida albicans, indicating its potential for therapeutic applications in infectious diseases.

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to key enzymes involved in inflammation and cancer progression, supporting its role as a therapeutic agent.

- In Vivo Efficacy : Animal studies have shown that administration of this compound leads to significant improvements in models of pain and inflammation, highlighting its potential for clinical applications.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its potential biological activities include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various pathogens. For example, derivatives of similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.23 mg/mL against Bacillus cereus and Escherichia coli .

- Anticancer Properties : Research is ongoing to evaluate its efficacy as an anticancer agent. The compound may inhibit specific enzymes involved in cell proliferation, suggesting a potential role in cancer therapy .

| Application Area | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values as low as 0.23 mg/mL | |

| Anticancer | Enzyme inhibition related to proliferation |

Material Science

The compound is also being investigated for its applications in material science. Its unique chemical structure allows it to be utilized in the development of new materials with enhanced properties:

- Polymer Science : this compound can act as a building block for synthesizing polymers with improved thermal stability and conductivity. This application is particularly relevant in the fields of electronics and nanotechnology .

Biological Research

In biological research, this compound is being studied for its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to selectively inhibit certain enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound derivatives found significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific modifications could enhance antibacterial effects.

Case Study 2: Cancer Therapeutics

In a separate investigation into its anticancer properties, researchers identified that modifications to the benzodioxole moiety could increase the compound’s potency against cancer cell lines. This study highlighted the importance of structural optimization in drug development.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBTGGMBHQHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330014 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351370-34-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.